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molecular formula C9H9BrFN B8788762 1-(2-Bromo-5-fluorophenyl)cyclopropanamine

1-(2-Bromo-5-fluorophenyl)cyclopropanamine

Cat. No. B8788762
M. Wt: 230.08 g/mol
InChI Key: OYVBZIXWTGBREY-UHFFFAOYSA-N
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Patent
US09133158B2

Procedure details

To a stirred solution of 2-bromo-5-fluoro-benzonitrile (1 g, 5 mmol) and Ti(Oi-Pr)4 (1.81 mL, 5.5 mmol) in ether (20 mL) was added EtMgBr (3.67 mL, 11 mmol) at −78° C. After stirring at −78° C. for 10 min, the solution was warmed up to room temperature and stirred for 1 hour. BF3-Et2O (1.25 mL) was added before it was stirred for another 1 hour. After addition of 1 N aq. HCl (15 mL) and ether (30 mL), aq. NaOH (10%, 45 mL) solution was added to give two clear phases. The mixture was exacted with EtOAc (30 mL×5). The combined organic layers were dried over anhy. Na2SO4, filtered, and concentrated in vacuo to give a crude product, which was purified by column chromatography (PE:EA=5:1) to afford the title compound (800 mg, 70%) as oil.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
Ti(Oi-Pr)4
Quantity
1.81 mL
Type
reactant
Reaction Step One
Quantity
3.67 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
45 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[C:4]#[N:5].[CH3:11][CH2:12][Mg+].[Br-].B(F)(F)F.CCOCC.Cl.[OH-].[Na+]>CCOCC.CCOC(C)=O>[Br:1][C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[C:4]1([NH2:5])[CH2:12][CH2:11]1 |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C#N)C=C(C=C1)F
Name
Ti(Oi-Pr)4
Quantity
1.81 mL
Type
reactant
Smiles
Name
Quantity
3.67 mL
Type
reactant
Smiles
CC[Mg+].[Br-]
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1.25 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
45 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring at −78° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was warmed up to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
was stirred for another 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to give two clear phases
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried over anhy
FILTRATION
Type
FILTRATION
Details
Na2SO4, filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (PE:EA=5:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)F)C1(CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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